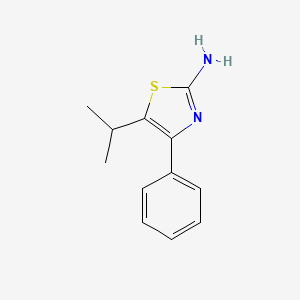

5-Isopropyl-4-phenyl-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

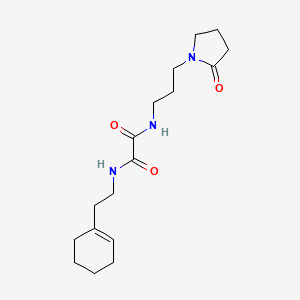

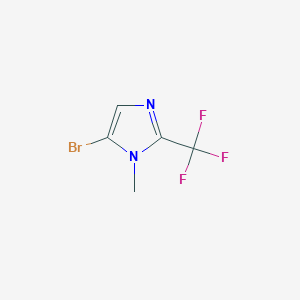

5-Isopropyl-4-phenyl-1,3-thiazol-2-amine is a biochemical used for proteomics research . It has a molecular weight of 218.32 and a molecular formula of C12H14N2S .

Synthesis Analysis

Thiazoles, including 5-Isopropyl-4-phenyl-1,3-thiazol-2-amine, can be synthesized through the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system. This process is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The molecular structure of 5-Isopropyl-4-phenyl-1,3-thiazol-2-amine is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

5-Isopropyl-4-phenyl-1,3-thiazol-2-amine has a molecular weight of 218.32 and a molecular formula of C12H14N2S . Further physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Isopropyl-4-phenyl-1,3-thiazol-2-amine, focusing on six unique fields:

Antimicrobial Agents

5-Isopropyl-4-phenyl-1,3-thiazol-2-amine has shown significant potential as an antimicrobial agent. Thiazole derivatives, including this compound, are known for their ability to inhibit the growth of various bacteria and fungi. This makes them valuable in the development of new antibiotics and antifungal medications .

Anticancer Research

This compound is also being explored for its anticancer properties. Thiazole derivatives have been found to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines. Research is ongoing to develop thiazole-based drugs that can target specific types of cancer with minimal side effects .

Anti-inflammatory Applications

5-Isopropyl-4-phenyl-1,3-thiazol-2-amine has potential anti-inflammatory properties. Thiazole compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound exhibits antioxidant activity, which is crucial in protecting cells from oxidative stress and damage caused by free radicals. This property is beneficial in the development of treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Antiviral Research

Thiazole derivatives, including 5-Isopropyl-4-phenyl-1,3-thiazol-2-amine, are being investigated for their antiviral properties. These compounds can inhibit the replication of viruses, making them potential candidates for the development of antiviral drugs against diseases like HIV, hepatitis, and influenza .

Neuroprotective Agents

Research has shown that thiazole derivatives can have neuroprotective effects. 5-Isopropyl-4-phenyl-1,3-thiazol-2-amine is being studied for its ability to protect neurons from damage and death, which is promising for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Agricultural Applications

In agriculture, thiazole compounds are used as fungicides and pesticides. 5-Isopropyl-4-phenyl-1,3-thiazol-2-amine can help protect crops from fungal infections and pests, thereby improving crop yield and quality .

Photodynamic Therapy

This compound is also being explored for use in photodynamic therapy (PDT), a treatment that uses light-activated drugs to kill cancer cells. Thiazole derivatives can be designed to become active upon exposure to specific wavelengths of light, making them effective in targeting and destroying cancerous tissues .

These applications highlight the versatility and potential of 5-Isopropyl-4-phenyl-1,3-thiazol-2-amine in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

IntechOpen MDPI Bentham Science BMC Chemistry SpringerOpen MDPI

Direcciones Futuras

Thiazoles, including 5-Isopropyl-4-phenyl-1,3-thiazol-2-amine, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, future research may focus on the design and development of different thiazole derivatives, as well as the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Propiedades

IUPAC Name |

4-phenyl-5-propan-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-8(2)11-10(14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRROOFDKQPHXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(S1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-4-phenyl-1,3-thiazol-2-amine | |

CAS RN |

953732-52-0 |

Source

|

| Record name | 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)

![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)

![(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2437051.png)

![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)

![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)

![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)

![N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide](/img/structure/B2437061.png)